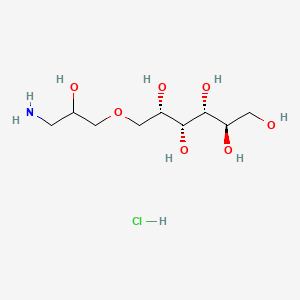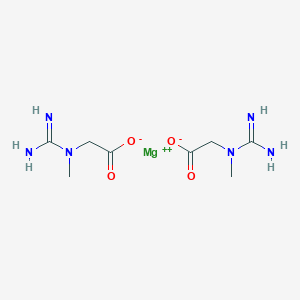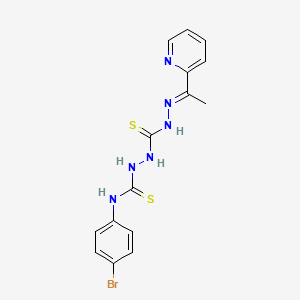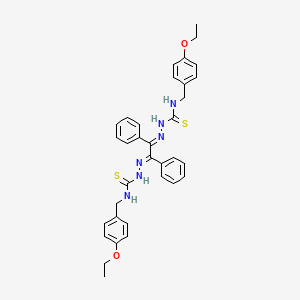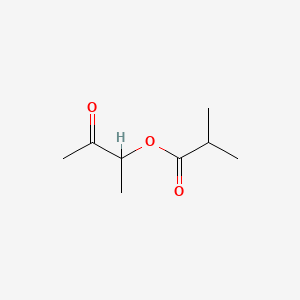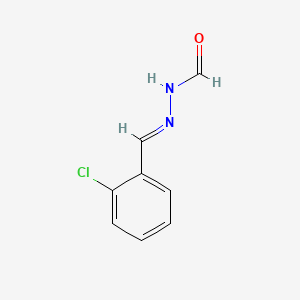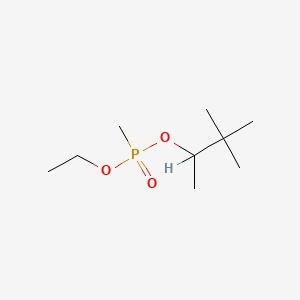
Ethyl 1,2,2-trimethylpropyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,2,2-trimethylpropyl methylphosphonate is an organophosphorus compound with the molecular formula C9H21O3P.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1,2,2-trimethylpropyl methylphosphonate can be synthesized through the alcoholysis of 1,2,2-trimethylpropyl-methylfluorophosphonate. This reaction involves the use of sodium ethoxide in ethanol as a reagent. The reaction proceeds under mild conditions and results in the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,2,2-trimethylpropyl methylphosphonate undergoes various chemical reactions, including:
Alcoholysis: Reaction with alcohols in the presence of alkoxides.
Hydrolysis: Reaction with water to form phosphonic acid derivatives.
Substitution: Reaction with nucleophiles to replace the ethoxy group.
Common Reagents and Conditions
Alcoholysis: Sodium alkoxides (e.g., sodium methoxide, sodium ethoxide) in corresponding alcohols (e.g., methanol, ethanol).
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in appropriate solvents.
Major Products Formed
Alcoholysis: Formation of corresponding alkyl phosphonates.
Hydrolysis: Formation of phosphonic acid derivatives.
Substitution: Formation of substituted phosphonates.
Aplicaciones Científicas De Investigación
Ethyl 1,2,2-trimethylpropyl methylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a prodrug for phosphonate-based therapeutics.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 1,2,2-trimethylpropyl methylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various nucleophiles, leading to the formation of stable complexes. The compound’s reactivity is influenced by the presence of the ethoxy and methyl groups, which can affect its binding affinity and specificity .
Comparación Con Compuestos Similares
Ethyl 1,2,2-trimethylpropyl methylphosphonate can be compared with other similar compounds, such as:
Pinacolyl methylphosphonate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Methylphosphonic acid derivatives: Share the phosphonate group but differ in their alkyl substituents, affecting their chemical properties and uses.
Propiedades
Número CAS |
7040-56-4 |
|---|---|
Fórmula molecular |
C9H21O3P |
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
3-[ethoxy(methyl)phosphoryl]oxy-2,2-dimethylbutane |
InChI |
InChI=1S/C9H21O3P/c1-7-11-13(6,10)12-8(2)9(3,4)5/h8H,7H2,1-6H3 |
Clave InChI |
PXJWMQULMOEILY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C)OC(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


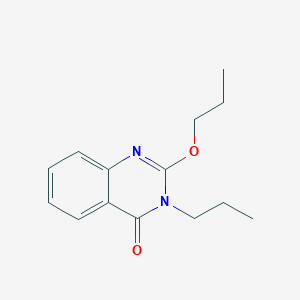

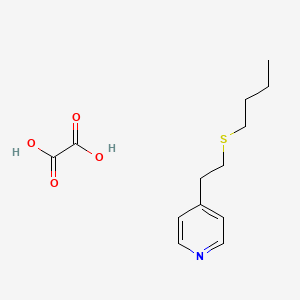
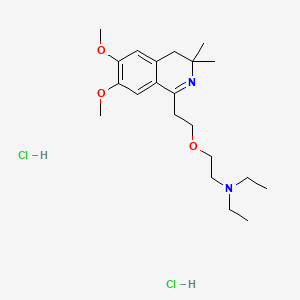
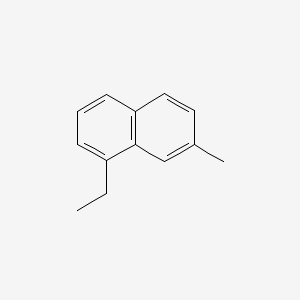
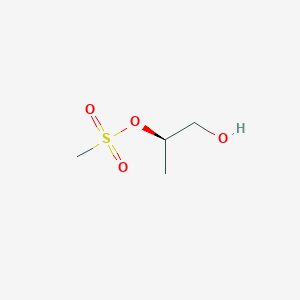
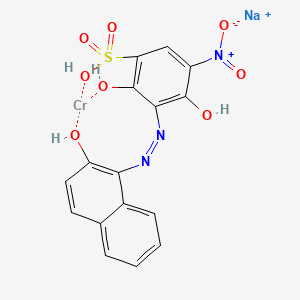
![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)
